molecular formula C17H18O B14189585 1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene CAS No. 918134-69-7

1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene

Cat. No.: B14189585
CAS No.: 918134-69-7
M. Wt: 238.32 g/mol
InChI Key: JURNXKNEXZODPM-UHFFFAOYSA-N
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Description

1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and an ether linkage to a phenylbutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene typically involves the reaction of 1-phenylbut-3-en-2-ol with 1-methyl-3-hydroxybenzene under acidic or basic conditions to form the ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the phenylbutenyl group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the benzene ring.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylbut-1-ene: A structurally related compound with a similar phenylbutenyl group but lacking the ether linkage.

    α,β,β-Trimethylstyrene: Another related compound with a similar aromatic structure but different substituents.

Uniqueness

1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene is unique due to its specific combination of a methyl-substituted benzene ring and an ether linkage to a phenylbutenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

918134-69-7

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-methyl-3-(1-phenylbut-3-en-2-yloxy)benzene

InChI

InChI=1S/C17H18O/c1-3-16(13-15-9-5-4-6-10-15)18-17-11-7-8-14(2)12-17/h3-12,16H,1,13H2,2H3

InChI Key

JURNXKNEXZODPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(CC2=CC=CC=C2)C=C

Origin of Product

United States

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